molecular formula C22H25N3O3 B4630651 2-(3,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(3,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B4630651
M. Wt: 379.5 g/mol
InChI Key: LFDRIIJWDKGBRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as those containing 1,2,4-oxadiazole rings and acetamide groups, often involves multistep chemical reactions. For instance, a study detailed the synthesis of a related compound through a reaction involving 2-chloro-N-(2,6-dimethylphenyl)acetamide, potassium carbonate, and a 1,2,4-oxadiazole derivative under reflux conditions, leading to the desired product after recrystallization from ethyl acetate (Ding et al., 2006). Such procedures highlight the complexity and specificity of synthesizing these compounds, demonstrating a careful balance between reaction conditions and the choice of reagents.

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives often employs X-ray crystallography, providing detailed insights into the arrangement of atoms and the geometry of molecules. For example, the crystal structure of related acetamide compounds has revealed significant information about their molecular conformations and the presence of intramolecular and intermolecular hydrogen bonds, contributing to their stability and reactivity (Narayana et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds is often explored through their ability to undergo various chemical reactions, including those that lead to the formation of new bonds or the introduction of functional groups. Studies have shown that compounds containing the 1,3,4-oxadiazole moiety can participate in reactions that result in the synthesis of novel derivatives with potential biological activities (Gul et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments and potential applications. These properties are typically determined experimentally and provide essential data for the compound's characterization and application development.

Chemical Properties Analysis

The chemical properties, including acidity/basicity (pKa), reactivity, and stability, are fundamental aspects that influence a compound's application in various fields. For instance, the determination of pKa values of related compounds can provide insights into their protonation states under different pH conditions, which is crucial for their biological activity and interaction with biomolecules (Duran & Canbaz, 2013).

Scientific Research Applications

Novel Inhibitors and Radioligands

A Novel Five-Lipoxygenase Inhibitor : This study presents the synthesis of a novel and selective inhibitor targeting the five-lipoxygenase activity protein (FLAP), showcasing its potential in studying inflammatory processes and diseases. The compound demonstrates excellent pharmacokinetics properties, highlighting its relevance in medicinal chemistry and drug development research (Latli et al., 2015).

Anticancer Drug Synthesis and Molecular Docking : Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide illustrates its synthesis and elucidation, including an in silico modeling study targeting the VEGFr receptor. This work underscores the compound's potential in anticancer research, providing a foundation for the development of novel therapeutics (Sharma et al., 2018).

Radiosynthesis of PET Radioligands : An article details the synthesis of DPA-714, a compound designed for in vivo imaging of the translocator protein (18 kDa) using positron emission tomography (PET). This showcases the application in neuroimaging and the study of neuroinflammatory conditions (Dollé et al., 2008).

Synthesis and Characterization of Heterocyclic Compounds

Synthesis of 1,3,4-Oxadiazole Derivatives : A study on the synthesis of 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential indicates the relevance of such compounds in developing new treatments for diabetes. This research demonstrates the compound's synthesis, characterization, and biological screening, including in silico studies for understanding interaction mechanisms (Iftikhar et al., 2019).

Applications in Biological Assessments

In Vitro Biological Assessment : An article discusses the in vitro antibacterial and enzyme inhibition potential of 1,3,4-oxadiazole compounds sandwiched by azinane and acetamides. It highlights the compound's moderate antibacterial potential and specific enzyme inhibition capabilities, supporting its application in antimicrobial and pharmacological studies (Virk et al., 2023).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-15(2)25(21(26)14-27-19-11-10-16(3)17(4)12-19)13-20-23-22(24-28-20)18-8-6-5-7-9-18/h5-12,15H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDRIIJWDKGBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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